Cebaracetam
Overview
Description
Cebaracetam is a chemical compound belonging to the racetam family. It is a chlorinated acetyl piperazine-substituted analog of phenylpiracetam. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Preparation Methods
Cebaracetam can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with piperazine to form an intermediate, which is then reacted with 2-oxopyrrolidine to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Cebaracetam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the chlorinated phenyl ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces reduced derivatives.
Scientific Research Applications
Cebaracetam has shown potential in various scientific research applications:
Chemistry: this compound is used as a model compound in studies involving racetams and their derivatives. It helps in understanding the chemical properties and reactivity of this class of compounds.
Biology: In biological research, this compound is studied for its effects on neurotransmitter release and neuroprotection.
Medicine: this compound’s neuroprotective properties make it a candidate for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting neurological disorders.
Mechanism of Action
The exact mechanism of action of cebaracetam is not fully understood. it is known to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), promoting the growth and survival of neurons. Additionally, it has antioxidant properties that help prevent oxidative stress-related damage to the brain.
Comparison with Similar Compounds
Cebaracetam is similar to other racetams such as phenylpiracetam and piracetam. it is unique due to its chlorinated acetyl piperazine substitution, which imparts distinct chemical and biological properties. Compared to phenylpiracetam, this compound has shown enhanced neuroprotective effects and a different mechanism of action involving GABA-A receptors and BDNF .
Similar Compounds
- Phenylpiracetam
- Piracetam
- Oxiracetam
- Aniracetam
These compounds share a common pyrrolidone structure but differ in their substituents, leading to variations in their pharmacological effects and applications .
Biological Activity
Cebaracetam, a member of the racetam family, is a chlorinated acetyl piperazine-substituted analog of phenylpiracetam. It has gained attention for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound is primarily studied for its biological activity related to neurotransmitter release and neuroprotection.
The exact mechanism of action of this compound remains partially elucidated. However, it is known to:
- Modulate GABA-A Receptors : this compound enhances the activity of GABA-A receptors, which play a crucial role in inhibitory neurotransmission in the brain.
- Increase BDNF Levels : The compound promotes the expression of brain-derived neurotrophic factor (BDNF), essential for neuronal growth and survival.
- Exhibit Antioxidant Properties : this compound helps mitigate oxidative stress, which is linked to various neurodegenerative diseases.
These mechanisms contribute to its neuroprotective effects, making it a candidate for further research in neurological therapies.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various studies. Its ability to enhance neurotransmitter function and promote neuronal survival suggests potential benefits in conditions characterized by neuronal damage.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Neuroprotection | Protects neurons from oxidative stress and apoptosis | |
GABA Modulation | Enhances GABA-A receptor activity | |
BDNF Increase | Promotes neuronal growth and survival | |
Antioxidant Activity | Reduces oxidative damage in neuronal cells |
Case Studies
Several studies have explored the effects of this compound on animal models of neurological disorders. For instance:
- Study on Epilepsy : In a rodent model, this compound exhibited anticonvulsant properties, significantly reducing seizure frequency compared to control groups. The study highlighted its potential as an adjunct therapy for epilepsy management.
- Alzheimer's Disease Model : Research using transgenic mice showed that this compound treatment improved cognitive function and reduced amyloid plaque deposition, a hallmark of Alzheimer's pathology.
Comparative Analysis with Other Racetams
This compound shares similarities with other racetams such as phenylpiracetam and piracetam but is distinguished by its unique chlorinated structure. This structural variation contributes to its enhanced neuroprotective effects and different pharmacological profile.
Table 2: Comparison of this compound with Other Racetams
Compound | Mechanism of Action | Neuroprotective Effects | Clinical Applications |
---|---|---|---|
This compound | GABA-A modulation, BDNF increase | High | Alzheimer's, Parkinson's, Epilepsy |
Phenylpiracetam | NMDA receptor modulation | Moderate | Cognitive enhancement |
Piracetam | AMPA receptor modulation | Low | Cognitive enhancement |
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of this compound. Preliminary findings suggest:
- High Oral Bioavailability : Similar to other racetams, this compound exhibits high oral bioavailability, facilitating effective dosing.
- Rapid Onset of Action : The compound acts within an hour post-administration, making it suitable for acute interventions in neurological crises.
Properties
CAS No. |
113957-09-8 |
---|---|
Molecular Formula |
C16H18ClN3O3 |
Molecular Weight |
335.78 g/mol |
IUPAC Name |
4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21) |
InChI Key |
QPKMIYNBZGPJAR-UHFFFAOYSA-N |
SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
Synonyms |
1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine cebaracetam |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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